BI-860585 -

BI-860585

Catalog Number: EVT-262012
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-860585 is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1) and rictor-mTOR complex 2 (mTOR complex 2; mTORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/2 kinase inhibitor BI 860585 binds to the kinase domain of mTOR and inhibits both mTORC1 and mTORC2, in an ATP-competitive manner. This inhibits mTOR-mediated signaling and leads to both an induction of apoptosis and a decrease in the proliferation of mTORC1/2-expressing tumor cells.
Source

BI-860585 was developed by Boehringer Ingelheim and has been studied in clinical settings to determine its efficacy and safety profile. The compound has undergone various phases of clinical trials, including a Phase 1 trial aimed at establishing the maximum tolerated dose and evaluating its pharmacokinetics in patients with advanced solid tumors .

Classification

BI-860585 is classified under the category of small-molecule inhibitors, specifically targeting serine/threonine kinases within the mTOR pathway. This classification places it among other targeted therapies that aim to disrupt specific molecular pathways involved in cancer progression.

Synthesis Analysis

Methods

The synthesis of BI-860585 involves several chemical processes that are designed to optimize its potency and selectivity as an mTOR inhibitor. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often include:

  • Chemical Reactions: Utilizing various organic reactions such as coupling reactions, cyclizations, and functional group modifications.
  • Purification Techniques: Employing chromatographic methods to isolate the desired compound from reaction mixtures.

Technical Details

The synthesis typically starts with readily available precursors that undergo a series of transformations. Key steps may include:

  • Formation of critical intermediates through nucleophilic substitutions.
  • Modification of functional groups to enhance solubility and bioavailability.
  • Final purification stages using high-performance liquid chromatography (HPLC) to ensure compound purity suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of BI-860585 features a complex arrangement that is characteristic of mTOR inhibitors. While the exact structural formula is proprietary, it generally includes:

  • A core structure that interacts specifically with the ATP-binding site of mTOR.
  • Substituent groups that enhance binding affinity and selectivity.

Data

Molecular weight, solubility parameters, and other physicochemical properties are critical for understanding BI-860585's behavior in biological systems. For example:

  • Molecular weight: Approximately 500 Da (exact value may vary).
  • Solubility: Typically optimized for aqueous environments to facilitate administration.
Chemical Reactions Analysis

Reactions

BI-860585 participates in various chemical reactions that are essential for its activity as an mTOR inhibitor. These reactions primarily involve:

  • Binding Interactions: The compound forms non-covalent interactions with mTOR, inhibiting its kinase activity.
  • Metabolic Transformations: Following administration, BI-860585 undergoes metabolic processes that can affect its pharmacokinetics.

Technical Details

The interaction with mTOR involves competitive inhibition where BI-860585 competes with ATP for binding at the active site. This process is crucial for disrupting downstream signaling pathways involved in tumor growth and survival.

Mechanism of Action

Process

The mechanism of action of BI-860585 centers on its ability to inhibit the mTOR signaling pathway. Upon binding to mTORC1/2, it prevents phosphorylation events that are necessary for cell cycle progression and survival signals in cancer cells.

Data

Research indicates that inhibition of mTOR leads to decreased protein synthesis and cell proliferation, ultimately resulting in apoptosis (programmed cell death) in susceptible cancer cells . This mechanism is particularly relevant in cancers exhibiting hyperactivation of the PI3K/Akt/mTOR pathway.

Physical and Chemical Properties Analysis

Physical Properties

BI-860585 exhibits several physical properties that influence its pharmacological profile:

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific melting point data would be determined during characterization studies.

Chemical Properties

The chemical properties include:

  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • pH Sensitivity: The solubility and stability may vary with pH, impacting formulation strategies.

Relevant data from studies indicate that proper formulation can enhance bioavailability and therapeutic outcomes .

Applications

Scientific Uses

BI-860585 is primarily investigated for its applications in oncology. Its potential uses include:

  • Treatment of advanced solid tumors resistant to conventional therapies.
  • Combination therapies with other agents like exemestane or paclitaxel to enhance efficacy against specific cancer types .

Research continues into expanding its applications beyond oncology, potentially exploring roles in other diseases characterized by dysregulated mTOR signaling pathways.

Molecular Pharmacology of BI-860585

Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

BI-860585 is a potent, selective ATP-competitive inhibitor targeting the serine/threonine kinase activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike first-generation rapalogs (e.g., everolimus) that partially inhibit mTORC1 and fail to suppress mTORC2 activity, BI-860585 binds the kinase domain of mTOR, enabling comprehensive blockade of both complexes [1] [5]. This dual inhibition disrupts critical signaling nodes:

  • mTORC1 suppression reduces phosphorylation of downstream effectors S6K1 and 4E-BP1, impairing ribosomal biogenesis and cap-dependent protein translation.
  • mTORC2 inhibition prevents AKT phosphorylation at Ser473, abrogating its full activation and subsequent regulation of cell survival and metabolism [6] [8].

Preclinical studies confirm that BI-860585’s dual mechanism overcomes limitations of rapalogs, which permit mTORC2-mediated AKT activation and feedback loops that sustain tumor survival [1] [9]. In vivo, this translates to broad antitumor activity across sarcoma and carcinoma models, validating its mechanistic advantage [5].

Structural Basis for ATP-Competitive Kinase Inhibition

BI-860585 belongs to the Type I class of kinase inhibitors, binding the active conformation of mTOR’s kinase domain through competitive occupancy of the ATP-binding pocket. Key structural features include:

  • Catalytic site engagement: Direct hydrogen bonding with Val2240 and hydrophobic interactions within the adenine-binding region, preventing ATP access [3] [7].
  • Conformational specificity: Stabilization of the DFG-Asp-in/αC-helix-in active state, contrasting with Type II inhibitors that target inactive conformations [3].

Table 1: Structural Attributes of BI-860585’s mTOR Binding

FeatureDetailFunctional Consequence
Binding modeATP-competitiveReversible inhibition of kinase activity
Key interactionsH-bonding with Val2240; hydrophobic pocket occupancyHigh binding affinity (IC₅₀ < 10 nM)
Kinase domain engagementCatalytic cleft of mTORBlocks phosphorylation of S6K1 and AKT

This precise targeting confers high potency, with biochemical assays showing IC₅₀ values in the low nanomolar range for mTOR-dependent phosphorylation events [5].

Target Specificity and Selectivity Profiling

BI-860585 exhibits exceptional selectivity for mTOR over related kinases, as demonstrated by comprehensive profiling:

  • Kinome-wide screening: Minimal off-target activity against 140+ kinases, including Class I PI3K isoforms (α, β, δ, γ), which share structural homology with mTOR [1] [5].
  • PI3K avoidance: Unlike dual PI3K/mTOR inhibitors (e.g., dactolisib), BI-860585 spares PI3K, reducing risks of hyperglycemia and immune toxicity linked to PI3K inhibition [6] [9].

Table 2: Selectivity Profile of BI-860585

Target ClassRepresentative Kinases TestedInhibition by BI-860585
mTORC1/C2mTORPotent (IC₅₀ = 2–5 nM)
PI3K isoformsPI3Kα, PI3Kβ, PI3Kδ, PI3KγNegligible (>100-fold selective)
AGC kinase familyPKA, PKC, PKGNone observed
Receptor tyrosine kinasesEGFR, VEGFR, PDGFRNone observed

This selectivity arises from BI-860585’s optimized interaction with mTOR-specific residues (e.g., Trp2239) absent in PI3Ks, minimizing off-target effects [5].

Modulation of PI3K/AKT/mTOR Signaling Dynamics

BI-860585 profoundly alters oncogenic signaling cascades by targeting mTOR’s nodal position:

  • Feedback loop disruption: Dual mTORC1/2 inhibition prevents compensatory AKT activation commonly seen with rapalogs. BI-860585 reduces phospho-AKT (Ser473) by >80% in tumor biopsies, confirming target engagement [1] [6].
  • Downstream cascade effects:
  • Dephosphorylation of S6K1 and 4E-BP1, arresting cell cycle progression at G1/S phase.
  • Suppression of HIF-1α and VEGF, inhibiting angiogenesis [8] [9].
  • Combination synergies:
  • With exemestane: Reverses estrogen-dependent AKT reactivation in HR+ breast cancer, restoring hormonal therapy sensitivity [2] [5].
  • With paclitaxel: Enhances microtubule-stabilizing effects by blocking mTOR-driven survival pathways, increasing apoptosis in solid tumors [1] [4].

Table 3: Pathway Modulation in Clinical Trial Arm Responses

Treatment ArmDisease Control RateKey Signaling Alterations
BI-860585 monotherapy20%Reduced pS6K1, p4E-BP1; sustained AKT inhibition
BI-860585 + exemestane28%Suppressed pAKT-S473; reversed ER-dependent adaptation
BI-860585 + paclitaxel58%Synergistic apoptosis induction; survivin downregulation

In the phase I trial (NCT01938846), these dynamics correlated with clinical activity: partial responses in breast cancer (Arm B) and ovarian cancer (Arm C) patients with mTOR pathway hyperactivation [1] [5].

Properties

Product Name

BI-860585

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

BI-860585; BI860585; BI 860585.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.